molecular formula C5H10ClNO2 B6602448 rac-(1R,2R)-1-amino-2-methylcyclopropane-1-carboxylic acid hydrochloride CAS No. 100819-64-5

rac-(1R,2R)-1-amino-2-methylcyclopropane-1-carboxylic acid hydrochloride

Cat. No. B6602448
CAS RN: 100819-64-5
M. Wt: 151.59 g/mol
InChI Key: KBRAIQVDLVRELI-MXQJLSQZSA-N
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Description

Rac-(1R,2R)-1-amino-2-methylcyclopropane-1-carboxylic acid hydrochloride (abbreviated as Rac-AMCC-HCl) is a chiral, cyclic amino acid derivative that has been used in a variety of scientific research applications. It is a synthetic compound that has been developed for use in the laboratory due to its unique properties and its ability to act as a chiral building block in chemical synthesis. Rac-AMCC-HCl has been found to have a wide range of applications in both biochemical and physiological research, and has been used in a variety of experiments in both academia and industry.

Scientific Research Applications

Rac-(1R,2R)-1-amino-2-methylcyclopropane-1-carboxylic acid hydrochloride has been utilized in a variety of scientific research applications. It has been used in a variety of experiments in both academia and industry, including studies of enzyme-catalyzed reactions, protein-ligand interactions, and drug-target interactions. This compound has also been used in the development of new drugs and drug delivery systems. In addition, it has been used as a chiral building block in chemical synthesis, and as a substrate in the synthesis of peptides and other biologically active molecules.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-1-amino-2-methylcyclopropane-1-carboxylic acid hydrochloride is not fully understood. However, it is believed that the chiral environment of the molecule allows it to interact with specific biological targets, resulting in a variety of biochemical and physiological effects. It is also thought that the hydrochloride group of the molecule may act as a proton donor or acceptor, allowing it to interact with specific enzyme active sites.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the transmission of nerve signals in the brain. In addition, it has been found to have anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been found to have an effect on the expression of certain genes, as well as on cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

Rac-(1R,2R)-1-amino-2-methylcyclopropane-1-carboxylic acid hydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound, and has a high solubility in aqueous solutions. In addition, it is relatively inexpensive and easy to synthesize. However, there are some limitations to its use in laboratory experiments. It is a relatively large molecule, and can therefore be difficult to handle in some experiments. In addition, the chemical reactions involved in its synthesis can be time-consuming and difficult to control.

Future Directions

There are a number of potential future directions for research involving rac-(1R,2R)-1-amino-2-methylcyclopropane-1-carboxylic acid hydrochloride. These include further studies into its mechanism of action, its effects on gene expression and cell proliferation, and its potential applications in drug discovery. In addition, further studies into its use as a chiral building block in chemical synthesis and its potential applications in the development of new drug delivery systems are also possible. Finally, further research into its potential therapeutic applications, such as its anti-inflammatory, anti-cancer, and anti-oxidant properties, is also warranted.

Synthesis Methods

Rac-(1R,2R)-1-amino-2-methylcyclopropane-1-carboxylic acid hydrochloride is synthesized through a series of chemical reactions beginning with the reaction of (R)-2-amino-1-methylcyclopropane-1-carboxylic acid (AMCC) with hydrochloric acid (HCl). This reaction leads to the formation of the diastereomeric mixture of (R)- and (S)-AMCC-HCl, which is then separated by chromatographic techniques. The separated diastereomers are then reacted with (R)-1-chloro-2-methylcyclopropane-1-carboxylic acid (CMCC) to form the desired (R)-1-amino-2-methylcyclopropane-1-carboxylic acid hydrochloride (this compound).

properties

IUPAC Name

(1R,2R)-1-amino-2-methylcyclopropane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c1-3-2-5(3,6)4(7)8;/h3H,2,6H2,1H3,(H,7,8);1H/t3-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRAIQVDLVRELI-MXQJLSQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@]1(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

100819-64-5
Record name rac-(1R,2R)-1-amino-2-methylcyclopropane-1-carboxylic acid hydrochloride
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